2'-Carboxybenzalpyruvate
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Overview
Description
Trans-2-Carboxybenzylidenepyruvic acid is a 4-(2-carboxyphenyl)-2-oxobut-3-enoic acid where the C=C double bond has (E)-configuration . It is a molecular entity capable of donating a hydron to an acceptor .
Molecular Structure Analysis
The molecular formula of trans-2-Carboxybenzylidenepyruvic acid is C11H8O5 . It has a net charge of 0, an average mass of 220.17820, and a mono-isotopic mass of 220.03717 .Scientific Research Applications
Enzymatic Processes and Microbial Degradation
Enzyme Catalysis in Microbial Pathways : The enzyme 2-hydroxychromene-2-carboxylic acid (HCCA) isomerase, found in Pseudomonas putida, catalyzes the interconversion of HCCA and trans-o-hydroxybenzylidene pyruvic acid (tHBPA), playing a critical role in the naphthalene catabolic pathway. This enzyme showcases an interesting example of microbial enzymatic processes involving trans-2-carboxybenzylidenepyruvic acid-related compounds (Thompson et al., 2007).
Biodegradation of Pollutants : Sphingobacterium sp. strain RTSB, isolated from petroleum-contaminated soil, utilizes acenaphthene, transforming it through a novel pathway that involves trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. This process signifies the role of such compounds in environmental bioremediation (Mallick, 2019).
Chemical Synthesis and Applications
Chemoenzymatic Synthesis : Trans-o-hydroxybenzylidene pyruvate aldolase-catalyzed reactions are used in synthesizing α-fluoro β-hydroxy carboxylic acids, highlighting the chemical utility of related compounds in synthesizing complex organic molecules (Howard et al., 2016).
Antioxidant Synthesis : The synthesis of polyhydroxylated trans-restricted 2-arylcinnamic acid analogues, involving trans-2-carboxybenzylidenepyruvic acid derivatives, demonstrates their potential in creating compounds with significant antioxidant activity (Miliovsky et al., 2015).
Properties
CAS No. |
85896-59-9 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-[(E)-3-carboxy-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C11H8O5/c12-9(11(15)16)6-5-7-3-1-2-4-8(7)10(13)14/h1-6H,(H,13,14)(H,15,16)/b6-5+ |
InChI Key |
APKXMKWCGDBYNV-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)C(=O)O |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)C(=O)O |
Synonyms |
2'-carboxybenzalpyruvate 2-CBAP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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